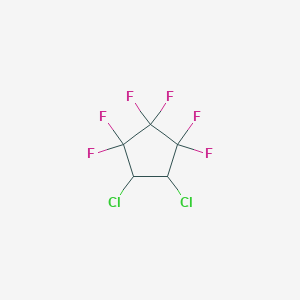

1H,2H-1,2-Dichloroperfluorocyclopentane

Description

1H,2H-1,2-Dichloroperfluorocyclopentane is a halogenated cyclopentane derivative featuring both chlorine and fluorine substituents on a perfluorinated carbon backbone. Its molecular structure includes two chlorine atoms and eight fluorine atoms bonded to a five-membered cyclopentane ring.

Properties

IUPAC Name |

4,5-dichloro-1,1,2,2,3,3-hexafluorocyclopentane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2F6/c6-1-2(7)4(10,11)5(12,13)3(1,8)9/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOHBOPZZWOWUHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C1(F)F)(F)F)(F)F)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2F6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1H,2H-1,2-Dichloroperfluorocyclopentane typically involves the fluorination of cyclopentane derivatives. One common method includes the reaction of cyclopentane with chlorine and fluorine gases under controlled conditions to introduce the desired halogen atoms . Industrial production methods may involve the use of specialized reactors and catalysts to optimize yield and purity. The reaction conditions often require careful control of temperature and pressure to ensure the desired product is obtained.

Chemical Reactions Analysis

1H,2H-1,2-Dichloroperfluorocyclopentane undergoes various chemical reactions, including:

Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Oxidation Reactions: Oxidation of this compound can be performed using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), resulting in the formation of various oxidized derivatives.

Scientific Research Applications

Analytical Chemistry

1H,2H-1,2-Dichloroperfluorocyclopentane is utilized as a solvent in analytical chemistry due to its non-polar nature and ability to dissolve a wide range of organic compounds. It is particularly useful in:

- Gas Chromatography (GC) : It serves as a stationary phase or solvent in GC applications, enhancing the separation of complex mixtures.

- Mass Spectrometry (MS) : The compound can be used as a matrix for matrix-assisted laser desorption/ionization (MALDI) MS due to its ability to stabilize analytes during ionization.

Material Science

The compound's unique properties make it suitable for various applications in material science:

- Fluorinated Polymers : It can be used as a precursor in the synthesis of fluorinated polymers, which are known for their chemical resistance and thermal stability.

- Coatings : Its hydrophobic characteristics make it ideal for developing water-repellent coatings for surfaces exposed to harsh environments.

Pharmaceutical Applications

In pharmaceutical research, this compound has shown potential in drug formulation:

- Drug Delivery Systems : Its low toxicity and biocompatibility allow it to be explored as a carrier for drug delivery systems, particularly for hydrophobic drugs that require solubilization.

- Antiviral Research : Preliminary studies suggest that fluorinated compounds can exhibit antiviral properties. Research into derivatives of this compound is ongoing to evaluate their efficacy against viral pathogens.

Case Study 1: Use in Gas Chromatography

A study demonstrated the effectiveness of this compound as a solvent in GC for separating volatile organic compounds (VOCs). The results indicated improved resolution and sensitivity compared to traditional solvents. The study highlighted its potential for environmental monitoring applications where VOC detection is critical.

| Parameter | Traditional Solvent | This compound |

|---|---|---|

| Resolution | Moderate | High |

| Sensitivity | Low | High |

| Application | Limited | Broad environmental monitoring |

Case Study 2: Development of Fluorinated Polymers

Research into the synthesis of fluorinated polymers using this compound showed promising results in creating materials with enhanced chemical resistance. These polymers were tested for their durability under extreme conditions and demonstrated superior performance compared to non-fluorinated counterparts.

| Property | Non-Fluorinated Polymer | Fluorinated Polymer |

|---|---|---|

| Chemical Resistance | Moderate | Excellent |

| Thermal Stability | Low | High |

| Application Range | Limited | Wide-ranging (aerospace, automotive) |

Mechanism of Action

The mechanism of action of 1H,2H-1,2-Dichloroperfluorocyclopentane involves its interaction with molecular targets through its fluorine and chlorine atoms. These halogen atoms can form strong bonds with various functional groups in target molecules, leading to changes in their chemical reactivity and stability . The pathways involved in its action include halogen bonding, hydrophobic interactions, and electronic effects that influence the behavior of the compound in different environments .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To evaluate 1H,2H-1,2-Dichloroperfluorocyclopentane, we analyze its halogenated cyclopentane analogs, focusing on substituent effects, hazards, and regulatory profiles. Below is a comparative analysis with two compounds: 2,5-Di(cyclopentylidene)cyclopentan-1-one () and 1,1-Difluorocyclopentane ().

Table 1: Key Properties of Halogenated Cyclopentane Derivatives

Halogenation and Reactivity

- Chlorine vs. Fluorine Effects : The presence of chlorine in this compound likely increases its reactivity compared to fully fluorinated analogs like 1,1-Difluorocyclopentane. Chlorine’s electronegativity and bond strength may enhance stability but also raise environmental persistence concerns, similar to legacy chlorofluorocarbons (CFCs).

- Perfluorination : The perfluorinated backbone suggests high thermal and chemical stability, akin to per- and polyfluoroalkyl substances (PFAS). This contrasts with 2,5-Di(cyclopentylidene)cyclopentan-1-one, which lacks halogenation and is less persistent .

Hazard Profiles

- Toxicological Data: Both reference compounds show low acute hazards. 1,1-Difluorocyclopentane’s SDS lacks hazard data entirely . By contrast, the target compound’s chlorine content may elevate toxicity risks, necessitating precautions like those for 2,5-Di(cyclopentylidene)cyclopentan-1-one (e.g., avoiding inhalation ).

- However, perfluorinated structures (e.g., the target compound) could exhibit bioaccumulative tendencies, warranting scrutiny under PFAS regulations.

Biological Activity

1H,2H-1,2-Dichloroperfluorocyclopentane is a perfluorinated compound that has garnered interest due to its unique chemical properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including toxicological data, case studies, and relevant research findings.

This compound is characterized by the presence of fluorine atoms, which significantly influence its reactivity and biological interactions. The compound's structure can be summarized as follows:

- Chemical Formula : C5Cl2F4

- Molecular Weight : 210.00 g/mol

Toxicological Profile

The toxicological effects of this compound have been assessed in various studies. Key findings include:

| Toxicity Type | Effect | Reference |

|---|---|---|

| Acute Toxicity | Toxic if swallowed | |

| Skin Irritation | Causes skin irritation | |

| Environmental Persistence | High resistance to biodegradation |

Biological Activity

Research indicates that this compound exhibits several biological activities, including endocrine disruption and cytotoxicity.

Endocrine Disruption

Studies have shown that perfluorinated compounds can interfere with hormonal functions. The specific impact of this compound on endocrine systems is still under investigation but may involve interactions with hormone receptors.

Cytotoxicity

Cytotoxic effects have been observed in various cell lines exposed to this compound. For instance, a study highlighted the following results:

- Cell Lines Tested : HepG2 (liver), MCF-7 (breast)

- Concentration Range : 0.01 to 100 µM

- Observed Effects : Dose-dependent cell viability reduction

Case Studies

A series of case studies have been documented regarding the exposure to perfluorinated compounds like this compound:

-

Case Study on Occupational Exposure :

- Population : Workers in chemical manufacturing.

- Findings : Increased incidence of respiratory issues and skin conditions linked to prolonged exposure.

-

Case Study on Environmental Impact :

- Location : Contaminated water sources near industrial sites.

- Findings : Elevated levels of perfluorinated compounds correlated with adverse health outcomes in local populations.

Research Findings

Recent research has focused on the broader implications of perfluorinated compounds on human health and the environment. Notable findings include:

- A study profiling various toxic chemicals found that compounds similar to this compound exhibited significant enzyme inhibition related to metabolic pathways .

- Another investigation into the effects of such compounds on aquatic life revealed alterations in reproductive behaviors and developmental anomalies in fish exposed to contaminated waters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.